2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
The synthesis of 2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves multi-step reactions. One common method includes the reaction of 6-acetamido-1,3-benzothiazole with 4-methoxyphenyl acetic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield .
Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. These methods are optimized to reduce production costs and improve the purity of the final product .
Chemical Reactions Analysis
2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the acetamido group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, which are important in the development of new materials and catalysts.
Biology: This compound is studied for its potential as an enzyme inhibitor, which can be useful in understanding biological pathways and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide include other benzothiazole derivatives such as:
- N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide
- 2-Chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
- N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific acetamido and methoxyphenyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17N3O3S2 |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H17N3O3S2/c1-11(22)19-13-5-8-15-16(9-13)26-18(21-15)25-10-17(23)20-12-3-6-14(24-2)7-4-12/h3-9H,10H2,1-2H3,(H,19,22)(H,20,23) |
InChI Key |
RMGJZEUJPJUUGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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